molecular formula PoSc B14604492 Polonium--scandium (1/1) CAS No. 60730-55-4

Polonium--scandium (1/1)

Cat. No.: B14604492
CAS No.: 60730-55-4
M. Wt: 253.93834 g/mol
InChI Key: RAUPRAREQLIMSS-UHFFFAOYSA-N
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Description

Polonium–scandium (1/1), a stoichiometric intermetallic compound, consists of equal atomic proportions of polonium (Po) and scandium (Sc). Polonium, a rare and highly radioactive post-transition metal, exhibits metalloid properties, while scandium, a lightweight transition metal, is known for its high melting point and catalytic applications.

Theoretical studies suggest that Po–Sc (1/1) adopts a cubic crystal structure, likely analogous to other 1:1 intermetallics like ScAl (CsCl-type), but with lattice parameters influenced by polonium’s larger atomic radius (≈1.97 Å vs. Sc’s 1.64 Å). This structure may result in metallic bonding, with scandium’s d-orbitals interacting weakly with polonium’s p-electrons . However, polonium’s radioactivity induces lattice instability, reducing thermal durability compared to non-radioactive scandium compounds.

Properties

CAS No.

60730-55-4

Molecular Formula

PoSc

Molecular Weight

253.93834 g/mol

IUPAC Name

polonium;scandium

InChI

InChI=1S/Po.Sc

InChI Key

RAUPRAREQLIMSS-UHFFFAOYSA-N

Canonical SMILES

[Sc].[Po]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of polonium–scandium (1/1) involves the direct reaction of polonium and scandium under controlled conditions. Polonium can be obtained through the decay of uranium ores, while scandium is typically extracted from minerals such as thortveitite . The reaction is carried out in a controlled environment to ensure the safety and stability of the compound.

Industrial Production Methods

Industrial production of polonium–scandium (1/1) is limited due to the rarity and radioactivity of polonium. small-scale production can be achieved through specialized facilities that handle radioactive materials. The process involves the careful handling and combination of polonium and scandium under strict safety protocols.

Chemical Reactions Analysis

Types of Reactions

Polonium–scandium (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Polonium, being a chalcogen, can form compounds with halogens, oxygen, and other elements . Scandium, as a transition metal, can participate in reactions that involve the formation of complexes and coordination compounds .

Common Reagents and Conditions

Common reagents used in the reactions of polonium–scandium (1/1) include halogens (such as chlorine and bromine), oxygen, and reducing agents like hydrogen sulfide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the compound.

Major Products

The major products formed from the reactions of polonium–scandium (1/1) depend on the specific reagents and conditions used. For example, the reaction with halogens can produce polonium halides and scandium halides, while oxidation reactions can result in the formation of polonium oxides and scandium oxides .

Mechanism of Action

The mechanism of action of polonium–scandium (1/1) involves the interaction of polonium’s radioactive properties with scandium’s chemical reactivity. Polonium emits alpha particles, which can cause ionization and damage to biological tissues . Scandium, as a transition metal, can form stable complexes with various ligands, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of Po–Sc (1/1) and Analogous Scandium Compounds

Compound Structure Type Lattice Parameter (Å) Melting Point (°C) Electrical Conductivity Radioactivity
Po–Sc (1/1) Cubic (predicted) ~4.2 (theoretical) <600 (decomposes) Metallic High (α-emitter)
ScAl (1/1) CsCl-type cubic 3.35 1,320 Metallic None
ScN Rock salt 4.52 2,600 Semiconductor None
Sc₂O₃ Cubic (bixbyite) 9.84 2,485 Insulator None
Po–Te (1/1) Hexagonal 3.98 (a-axis) 450 Semimetallic High

Key Observations :

  • Stability : Po–Sc (1/1) decomposes below 600°C due to polonium’s volatility and self-irradiation damage, contrasting sharply with ScAl’s stability up to 1,320°C .
  • Bonding : ScAl exhibits strong metallic bonding, while Po–Sc’s bonding is less directional, with weaker Sc–Po interactions. This is reflected in its lower predicted melting point compared to ScN and Sc₂O₃ .
  • Electronic Behavior : Unlike ScN (a wide-bandgap semiconductor) or Sc₂O₃ (insulator), Po–Sc (1/1) is predicted to show metallic conductivity, similar to ScAl but with reduced carrier mobility due to lattice defects from radioactivity .
Thermal and Radiolytic Behavior

Polonium’s α-emission (5.3 MeV) causes radiolytic decomposition in Po–Sc (1/1), a phenomenon absent in non-radioactive scandium compounds. For example, Sc₂O₃ retains structural integrity even under extreme thermal stress (up to 2,485°C), whereas Po–Sc degrades rapidly at moderate temperatures .

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